molecular formula C30H33ClF3N5O3 B12403987 sEH/AChE-IN-2

sEH/AChE-IN-2

Cat. No.: B12403987
M. Wt: 604.1 g/mol
InChI Key: MSNDBGHTMCHRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of sEH/AChE-IN-2 involves the creation of 6-chlorotacrine (huprine)−TPPU hybrids. The synthetic route includes the combination of huprine and TPPU moieties under specific reaction conditions. The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

sEH/AChE-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

sEH/AChE-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

sEH/AChE-IN-2 exerts its effects by inhibiting the enzymes soluble epoxide hydrolase and acetylcholinesterase. Soluble epoxide hydrolase metabolizes neuroprotective epoxyeicosatrienoic acids to less bioactive dihydroxyeicosatrienoic acids, while acetylcholinesterase hydrolyzes the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound helps to maintain higher levels of neuroprotective compounds and acetylcholine, thereby reducing neuroinflammation and improving memory .

Properties

Molecular Formula

C30H33ClF3N5O3

Molecular Weight

604.1 g/mol

IUPAC Name

1-[1-[4-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]butanoyl]piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C30H33ClF3N5O3/c31-19-7-12-24-26(18-19)38-25-5-2-1-4-23(25)28(24)35-15-3-6-27(40)39-16-13-21(14-17-39)37-29(41)36-20-8-10-22(11-9-20)42-30(32,33)34/h7-12,18,21H,1-6,13-17H2,(H,35,38)(H2,36,37,41)

InChI Key

MSNDBGHTMCHRQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCC(=O)N4CCC(CC4)NC(=O)NC5=CC=C(C=C5)OC(F)(F)F

Origin of Product

United States

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